molecular formula C13H18NNaO6S B6019643 sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate

sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate

Cat. No.: B6019643
M. Wt: 339.34 g/mol
InChI Key: OFZOCAPOQUVGNO-UHFFFAOYSA-M
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Description

Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an acetylphenoxy group, a hydroxypropyl group, and an ethylsulfamate group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-acetylphenol: This can be achieved through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of 3-(2-acetylphenoxy)-2-hydroxypropyl intermediate: This step involves the reaction of 2-acetylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form the desired intermediate.

    Introduction of the ethylsulfamate group: The final step involves the reaction of the intermediate with ethylsulfamic acid in the presence of a dehydrating agent such as thionyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate involves its interaction with specific molecular targets and pathways. The compound’s acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the ethylsulfamate group can contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Acetylphenoxy)-N-phenylacetamide
  • 2-(4-Acetylphenoxy)-N-phenylacetamide
  • 2-(3-Acetylphenoxy)-N,N-dimethylacetamide

Uniqueness

Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced solubility, stability, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S.Na/c1-3-14(21(17,18)19)8-11(16)9-20-13-7-5-4-6-12(13)10(2)15;/h4-7,11,16H,3,8-9H2,1-2H3,(H,17,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZOCAPOQUVGNO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COC1=CC=CC=C1C(=O)C)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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